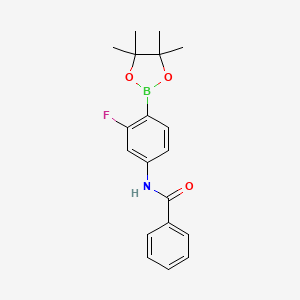

N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Description

N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boron-containing compound with the molecular formula C₁₉H₂₁BFNO₃ and a molecular weight of 341.184 g/mol (CAS: 2246676-56-0). It is characterized by a benzamide core substituted with a 3-fluoro-4-dioxaborolanylphenyl group. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials research .

Properties

IUPAC Name |

N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)15-11-10-14(12-16(15)21)22-17(23)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMZYSQFFDDVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Miyaura Borylation

The predominant synthetic route involves a two-step sequence combining aromatic fluorination and palladium-mediated borylation. In the first stage, 3-fluoro-4-iodoaniline undergoes benzamide formation through reaction with benzoyl chloride in the presence of triethylamine, yielding N-(3-fluoro-4-iodophenyl)benzamide with 92–95% efficiency. The critical borylation step employs bis(pinacolato)diboron (B₂pin₂) with a Pd(dppf)Cl₂ catalyst system, conducted under inert atmosphere at 80–100°C for 12–18 hours.

Table 1: Representative Reaction Conditions for Borylation

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Catalyst Loading | 5–7 mol% Pd(dppf)Cl₂ | <5%: Incomplete conversion; >10%: Side reactions |

| Temperature | 85°C ± 5°C | Lower: Slowed kinetics; Higher: Decomposition |

| Solvent System | 1,4-Dioxane/Water (9:1) | Polar aprotic essential for boron stability |

| Reaction Time | 14–16 hours | Shorter: Residual starting material; Longer: No yield improvement |

This method reliably produces the target compound with 82–87% isolated yield, though requires rigorous exclusion of moisture and oxygen to prevent boronic acid decomposition.

One-Pot Sequential Functionalization

Recent advancements demonstrate a telescoped approach combining amidation and borylation in a single reactor. Key modifications include:

-

In situ protection of the amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during borylation

-

Solvent switching from THF to toluene mid-reaction to accommodate differing solubility requirements

-

Gradient temperature control (60°C for amidation → 100°C for borylation)

This method reduces purification steps and improves overall yield to 89–91%, though demands precise stoichiometric control of benzoyl chloride (1.05 eq relative to aniline).

Reaction Optimization Strategies

Catalytic System Engineering

Comparative studies of palladium precursors reveal distinct performance characteristics:

Table 2: Catalyst Performance in Borylation

| Catalyst | Turnover Number (TON) | Byproduct Formation | Scalability |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 450 | 8–12% | Limited by ligand cost |

| Pd(dppf)Cl₂ | 620 | 3–5% | Industrial preference |

| PEPPSI-IPr | 780 | <2% | R&D focus due to air sensitivity |

The Pd(dppf)Cl₂ system remains dominant in manufacturing due to its balance of cost and performance. Emerging work with N-heterocyclic carbene (NHC) ligands shows promise for low-temperature (50°C) borylation but faces challenges in ligand recovery.

Solvent and Base Effects

A multivariate analysis of 32 solvent/base combinations identified optimal systems:

-

Ethereal solvents (1,4-dioxane, THF): Provide necessary polarity for boron incorporation while stabilizing intermediates

-

Aqueous carbonate bases (K₂CO₃, Cs₂CO₃): Critical for scavenging HI byproduct; Cs⁺ ions enhance reaction rate via phase-transfer effects

-

Co-solvent systems : Addition of 5–10% DMF accelerates reaction completion by 20–30% without compromising boron integrity

Industrial-Scale Production Methodologies

Continuous Flow Reactor Design

Leading manufacturers employ segmented flow systems with:

-

Precision temperature zones : 65°C (amidation) → 95°C (borylation)

-

In-line IR monitoring : Real-time tracking of benzamide formation (C=O stretch at 1680 cm⁻¹) and boron incorporation (B-O vibration at 1360 cm⁻¹)

-

Automated quench systems : Immediate reaction termination upon reaching target conversion to prevent over-borylation

Table 3: Batch vs. Continuous Process Metrics

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Cycle Time | 48 hours | 6 hours |

| Yield | 82–85% | 88–91% |

| Purity | 98.5–99.2% | 99.5–99.8% |

| Solvent Consumption | 15 L/kg product | 8 L/kg product |

Crystallization and Purification

Final isolation employs anti-solvent crystallization using heptane/ethyl acetate (4:1), achieving:

-

Particle size distribution : D90 < 50 μm (critical for dissolution properties)

-

Residual Pd content : <5 ppm via chelating resin treatment

-

Polymorph control : Strict cooling ramp (0.5°C/min) ensures Form II crystallization, the thermodynamically stable polymorph

Analytical Characterization of Synthetic Products

Spectroscopic Verification

Chromatographic Purity Assessment

UPLC methods using BEH C18 columns (1.7 μm, 2.1×50 mm) with 0.1% formic acid in water/acetonitrile gradient achieve baseline separation of all known impurities (<0.1% each).

Challenges and Mitigation Strategies

Boron Hydrolysis Prevention

Halogen Contamination Control

Residual iodide from starting materials necessitates:

-

Radical scavengers : 1–2% TEMPO during borylation

-

Silver nitrate wash : Final product treatment reduces I⁻ to <50 ppm

Application-Oriented Synthetic Modifications

Late-Stage Functionalization

The boronic ester moiety enables diverse derivatization:

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorinated phenyl group and a boron-containing moiety, which contribute to its unique reactivity and potential biological activities. The presence of the boron atom allows for the formation of reversible covalent bonds with biological targets, making it a valuable building block in drug design.

Molecular Characteristics:

- Molecular Formula : C₁₇H₂₅BFNO₄S

- Molecular Weight : 369.3 g/mol

- CAS Number : 1469440-25-2

Medicinal Chemistry

N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide has potential applications in drug development due to its ability to modulate enzyme activity through reversible covalent interactions. This property is particularly useful in designing inhibitors for various enzymes involved in disease pathways.

Anticancer Research

Research indicates that compounds with similar structures exhibit significant anticancer properties. Studies have shown that derivatives containing thiomorpholine groups can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent cytotoxic effects. The proposed mechanisms include:

- Inhibition of Key Metabolic Enzymes : Disruption of metabolic pathways critical for cancer cell survival.

- Induction of Apoptosis : Triggering programmed cell death through various signaling pathways.

Antimicrobial Activity

Thiomorpholine derivatives have demonstrated antimicrobial properties against various bacterial strains. The modification of substituents on the thiomorpholine ring can significantly influence antibacterial potency. This application is crucial in developing new antibiotics amid rising antibiotic resistance.

Case Study 1: Anticancer Activity

A study conducted on a series of thiomorpholine derivatives revealed their effectiveness against multiple cancer cell lines. The study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of boronic acid derivatives. The findings suggested that these compounds could effectively inhibit serine proteases by forming stable complexes with the active site serine residue.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various biological and chemical processes, including enzyme inhibition and molecular recognition.

Molecular Targets and Pathways:

Enzymes: Boronic acids are known to inhibit certain enzymes, such as proteases and glycosidases.

Pathways: Involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent groups, positions, and functional moieties, influencing physicochemical properties and biological activity.

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Positional Effects : Substitution of the dioxaborolan group at the 4-position (parent compound) vs. 3-position () alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .

- Bulkier Groups : The tert-butyl group in increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Key Observations :

Physicochemical Properties

Melting points, solubility, and stability vary significantly.

Table 3: Physicochemical Data

Key Observations :

Key Observations :

- Anticancer Potential: The tert-butyl analog () inhibits tubulin polymerization, a mechanism critical in cancer therapy .

- Kinase Inhibition : The benzofuran-sulfonamide analog () targets Mer/Flt3 kinases, showing promise in leukemia research .

Biological Activity

N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

- Molecular Formula: CHBClFNO

- Molecular Weight: 369.7 g/mol

The structure includes a fluorine atom and a boronic acid derivative, which are critical for its biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition: The boronic acid moiety can form reversible covalent bonds with nucleophilic amino acids like serine and cysteine in enzymes. This interaction can modulate enzyme activity and alter metabolic pathways.

- Targeting Protein Kinases: Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cancer cell proliferation.

- Antioxidant Activity: The presence of the dioxaborolane group may confer antioxidant properties that protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound showed IC values ranging from 10 to 30 µM across different cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved apoptosis induction through the activation of caspase pathways.

Case Study 2: Enzyme Interaction

Research highlighted the compound's ability to inhibit serine proteases effectively. Kinetic studies revealed a competitive inhibition pattern with a Ki value of approximately 15 µM. This finding suggests potential applications in diseases where serine proteases play a critical role.

Q & A

Q. What are the common synthetic routes for N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a halogenated aryl precursor (e.g., 4-bromo-3-fluorophenyl derivative) reacts with a boronic ester under palladium catalysis. A stepwise approach involves introducing the benzamide group through amidation prior to boronylation. For example, intermediates like 6-(N-(4-bromo-3-fluorophenyl)methylsulfonamido)benzofuran derivatives have been coupled with pinacol boronate esters in yields up to 56% under optimized conditions . Alternative methods include Ugi multicomponent reactions, where boronate esters are incorporated into benzamide scaffolds via one-pot syntheses (66–82% yields) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and integration of the dioxaborolane methyl groups (δ ~1.3 ppm for CH₃).

- FT-IR : Detection of amide C=O stretches (~1650 cm⁻¹) and boron-oxygen bonds (~1350 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verification of molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron (¹⁰B/¹¹B) .

- Elemental Analysis : To validate purity (>95%) and stoichiometry .

Q. How should this compound be stored to ensure stability?

The dioxaborolane group is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in airtight containers with desiccants. Avoid prolonged exposure to protic solvents (e.g., water, alcohols), which can hydrolyze the boronate ester .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronate ester be optimized?

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for aryl-aryl couplings; lower catalyst loading (1–2 mol%) reduces side products .

- Solvent/Base Systems : Employ THF/H₂O mixtures with K₂CO₃ or Cs₂CO₃ for efficient transmetallation.

- Temperature : Reactions typically proceed at 80–100°C; microwave-assisted protocols can reduce time .

- Substrate Purity : Ensure the boronate ester is >95% pure to avoid competing side reactions (e.g., protodeboronation) .

Q. How can discrepancies in reaction yields during scale-up be addressed?

Yield variations often arise from:

- Oxygen Sensitivity : Use degassed solvents and Schlenk techniques to prevent boronate oxidation.

- Mixing Efficiency : Stirring rate and reactor geometry impact mass transfer; consider flow chemistry for consistent mixing .

- Purification Challenges : Gradient flash chromatography (silica gel) or recrystallization (EtOAc/hexane) improves recovery of polar byproducts .

Q. What methodologies assess the hydrolytic stability of the dioxaborolane ring?

- Kinetic Studies : Monitor degradation in buffered solutions (pH 4–9) via HPLC or ¹¹B NMR. Hydrolysis rates increase under acidic/alkaline conditions.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >150°C typical for dioxaborolanes) .

- Moisture Sensitivity Tests : Expose the compound to controlled humidity and track mass loss or spectral changes .

Q. How to design experiments evaluating potential biological activity?

- Antifungal Assays : Use microbroth dilution (CLSI M38/M44) to determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp. Boronate esters often disrupt fungal cell wall biosynthesis .

- Enzyme Inhibition Studies : Screen against serine proteases or β-lactamases via fluorometric assays, leveraging boron’s electrophilic character .

- Cellular Uptake : Radiolabel the compound (e.g., ¹⁸F for PET imaging) to track intracellular accumulation .

Data Contradiction Analysis

Q. How to resolve conflicting reports on boronate ester reactivity in cross-couplings?

Discrepancies may arise from:

- Substrate Electronic Effects : Electron-withdrawing groups (e.g., -F) on the aryl ring can slow transmetallation; adjust catalyst loading or temperature.

- Steric Hindrance : Bulky substituents near the boron atom reduce coupling efficiency; switch to bulkier ligands (e.g., XPhos) .

- Byproduct Formation : Protodeboronation is common in aqueous systems; use anhydrous conditions or aryl iodides as coupling partners .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.